molecular formula C13H10F2N2O B1357413 N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide CAS No. 926214-61-1

N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide

Cat. No. B1357413
M. Wt: 248.23 g/mol
InChI Key: SNFIOWCWKFJBCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would involve a basic overview of the compound, including its molecular formula and molecular weight. It might also include information on what the compound is used for, if that information is available.



Synthesis Analysis

This would involve a detailed look at how the compound is synthesized. This could include the starting materials used, the reactions involved, and the conditions under which the synthesis occurs.



Molecular Structure Analysis

This would involve a detailed look at the structure of the molecule. This could include information on the types of bonds in the molecule, its shape, and any interesting structural features.



Chemical Reactions Analysis

This would involve a look at how the compound reacts with other substances. This could include information on what types of reactions it undergoes, what products are formed, and under what conditions these reactions occur.



Physical And Chemical Properties Analysis

This would involve a look at the physical and chemical properties of the compound. This could include information on its melting point, boiling point, solubility, and other relevant properties.


Scientific Research Applications

1. Antagonist for Neurokinin Receptors

N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide is a derivative of benzamide used as an antagonist for neurokinin receptors, NK1/NK2. It has been explored for treating a range of disorders, including asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).

2. Fluorescent Probes for Metal Ions

The compound has been utilized in the development of fluorescent probes for metal ions. Specifically, structural isomers of 2-aminobenzamide, including derivatives of N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide, have been used as probes for detecting Cd2+ and Zn2+ ions (Xu et al., 2014).

3. Antimicrobial Properties

Synthesized derivatives of N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide have shown promising antimicrobial properties. These compounds, particularly those with a fluorine atom in the benzoyl group, exhibit significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi (Desai et al., 2013).

4. PET Imaging of σ Receptors

The compound is a potential ligand for positron emission tomography (PET) imaging of σ receptors. Derivatives of N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide have been developed for this purpose, showing high affinity and selectivity for σ receptors, making them suitable for PET imaging studies (Shiue et al., 1997).

5. Synthesis of Fluorescent Aminonaphthalic Anhydrides

In a recent study, N-fluorobenzamide derivatives, including N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide, were used in the formal [4+2] cycloaddition reaction with maleic anhydride. This process produced fluorescent 1-amino-2,3-naphthalic anhydrides, which can be transformed into a variety of naphthalimides with similar fluorescent features (Lu et al., 2022).

Safety And Hazards

This would involve a look at any safety concerns associated with the compound. This could include information on its toxicity, any precautions that need to be taken when handling it, and how to dispose of it safely.


Future Directions

This would involve a look at what future research could be done with the compound. This could include potential applications, areas where more research is needed, and any upcoming studies involving the compound.


Please note that the availability of this information can vary depending on the compound . For some compounds, especially those that are less well-studied, some of this information may not be available. In such cases, it may be necessary to conduct further research or experiments to fully understand the compound.


properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O/c14-9-3-1-8(2-4-9)13(18)17-12-7-10(16)5-6-11(12)15/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFIOWCWKFJBCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.